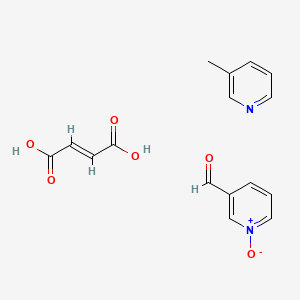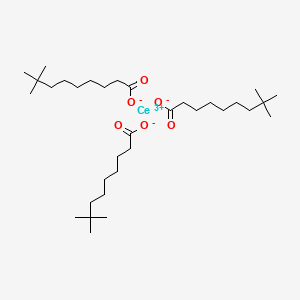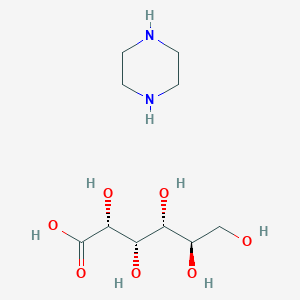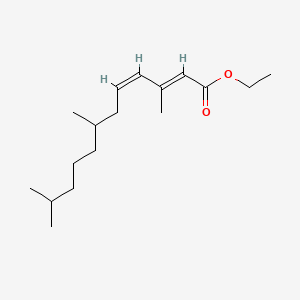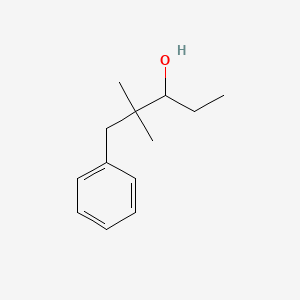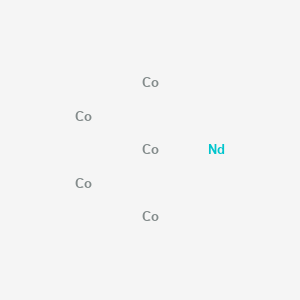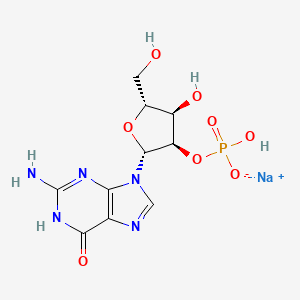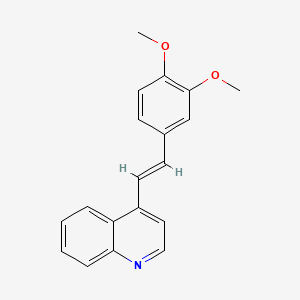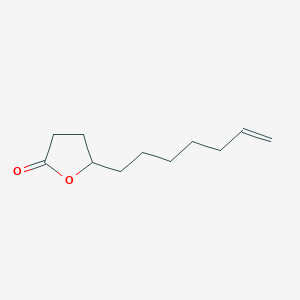
2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro-: is an organic compound belonging to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound features a furanone ring with a heptenyl side chain, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the heptenyl side chain, which can be derived from heptene through various functionalization reactions.
Formation of the Furanone Ring: The furanone ring is formed through cyclization reactions. One common method involves the use of a dicarbonyl compound and an appropriate catalyst to facilitate the cyclization.
Coupling Reaction: The heptenyl side chain is then coupled to the furanone ring through a series of reactions, such as esterification or alkylation, under controlled conditions.
Industrial Production Methods
Industrial production of 2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction parameters.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone, altering its chemical properties.
Substitution: The heptenyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Dihydrofuranones.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- can be compared with other furanone derivatives:
2(3H)-Furanone, 5-methyl-: Lacks the heptenyl side chain, resulting in different chemical and biological properties.
2(3H)-Furanone, 5-phenyl-: Contains a phenyl group instead of a heptenyl chain, leading to variations in reactivity and applications.
2(3H)-Furanone, 5-ethyl-: Features an ethyl side chain, which affects its solubility and interaction with biological targets.
The uniqueness of 2(3H)-Furanone, 5-(6-hepten-1-yl)dihydro- lies in its heptenyl side chain, which imparts distinct chemical properties and potential biological activities.
Properties
CAS No. |
854737-08-9 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5-hept-6-enyloxolan-2-one |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h2,10H,1,3-9H2 |
InChI Key |
ADNQKFLRLADIEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


